L-Proline tert-Butyl Ester Hydrochloride
CAS No.: 5497-76-7
Cat. No.: VC21539647
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5497-76-7 |
---|---|
Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.7 g/mol |
IUPAC Name | tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
Standard InChI Key | IUUYANMOEMBTBV-FJXQXJEOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl |
SMILES | CC(C)(C)OC(=O)C1CCCN1.Cl |
Canonical SMILES | CC(C)(C)OC(=O)C1CCCN1.Cl |
Chemical Properties and Structure
L-Proline tert-Butyl Ester Hydrochloride (tert-Butyl L-prolinate hydrochloride) is characterized by specific chemical properties that make it valuable for various applications. The compound possesses a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . It exists as a white solid under standard conditions .
The structure of L-Proline tert-Butyl Ester Hydrochloride features the amino acid proline with a tert-butyl ester group attached to the carboxyl end, forming a salt with hydrochloric acid. This configuration provides stability to the compound while maintaining the reactivity necessary for its applications in synthetic chemistry.
Key Chemical Parameters
Table 1: Physical and Chemical Properties of L-Proline tert-Butyl Ester Hydrochloride
Property | Value |
---|---|
CAS Number | 5497-76-7 |
Molecular Formula | C₉H₁₈ClNO₂ |
Molecular Weight | 207.7 g/mol |
Physical State | Solid |
Appearance | White |
Solubility | Limited information available |
Target | Biochemical Assay Reagents |
Pathway | Others |
The compound's cyclic structure, derived from proline, contributes to its distinctive properties and reactivity patterns, making it particularly useful in peptide chemistry and pharmaceutical research .
Storage Condition | Stability Period |
---|---|
Room temperature | Up to 3 years |
In solvent at -80°C | Up to 2 years |
At -20°C | Up to 1 year |
For optimal preservation, containers should be tightly closed and maintained in a dry, cool, and well-ventilated environment . These storage guidelines are crucial for research facilities and pharmaceutical laboratories that require consistent compound quality over time.
Applications in Peptide Synthesis
L-Proline tert-Butyl Ester Hydrochloride serves as a fundamental building block in peptide synthesis, a critical process in drug development and biochemical research. Its structural characteristics make it particularly valuable in this domain.
The tert-butyl ester group functions as a protecting group that can be selectively removed under acidic conditions, allowing for controlled peptide assembly. This property is essential in sequential peptide synthesis strategies, where specific functional groups must be protected during certain reaction steps and later deprotected for subsequent modifications.
Synthetic Utility
In peptide synthesis protocols, L-Proline tert-Butyl Ester Hydrochloride enables the incorporation of proline residues into peptide chains with preserved stereochemistry. The compound's configuration facilitates the creation of structurally defined peptides with specific conformational properties. This precision is particularly important when developing peptide-based therapeutics or investigating structure-activity relationships in biological systems.
The use of this compound in peptide synthesis contributes to the development of peptide libraries for drug discovery, enzyme inhibitors, and bioactive compounds with potential therapeutic applications. Its role in creating structurally diverse peptides underscores its significance in modern pharmaceutical research and development.
Biochemical and Pharmaceutical Applications
L-Proline tert-Butyl Ester Hydrochloride demonstrates significant utility in biochemical research and pharmaceutical development. Its biological activity profile makes it valuable for various scientific investigations.
Enzyme Inhibition and Biochemical Research
The compound exhibits activity in inhibiting cysteine and cathepsins, making it particularly useful in the research and development of protease inhibitors . This inhibitory activity has implications for understanding cellular processes and developing therapeutic strategies for conditions involving dysregulated proteolytic activity.
Researchers employ L-Proline tert-Butyl Ester Hydrochloride to study protein folding and enzyme activity, providing insights into fundamental biological processes and disease mechanisms. These investigations contribute to the development of new therapeutic approaches and expand our understanding of protein structure-function relationships.
Pharmaceutical Development
In pharmaceutical applications, L-Proline tert-Butyl Ester Hydrochloride serves as an intermediate in the synthesis of bioactive compounds. Its chiral nature is particularly valuable for producing enantiomerically pure pharmaceutical ingredients, which is essential for ensuring drug efficacy and safety.
The compound contributes to the formulation of various pharmaceuticals, particularly in creating proline derivatives that can enhance drug efficacy. These applications highlight its role in advancing pharmaceutical science and developing new therapeutic agents.
Emerging Applications in Cosmetic Science
Beyond its established roles in biochemistry and pharmaceuticals, L-Proline tert-Butyl Ester Hydrochloride is being explored for potential applications in cosmetic formulations. This emerging area of research suggests additional valuable properties of the compound.
Skincare Applications
Research into the compound's effects on skin health suggests potential benefits for improving hydration and elasticity, making it a promising ingredient in skincare products. These properties may be related to proline's known role in collagen synthesis and skin structure maintenance.
The exploration of L-Proline tert-Butyl Ester Hydrochloride in cosmetic chemistry represents an expanding frontier in its application spectrum. Further research may elucidate specific mechanisms by which the compound influences skin physiology and identify optimal formulation strategies for skincare products.
Safety Aspect | Recommendation |
---|---|
Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles |
Skin Protection | Wear appropriate protective gloves and clothing |
Respiratory Protection | Ensure adequate ventilation; particle filter recommended if needed |
General Handling | Avoid contact with skin, eyes, or clothing; avoid ingestion and inhalation; avoid dust formation |
Following these safety protocols ensures that researchers and industrial personnel can work with the compound while minimizing potential health risks.
Research Findings and Future Perspectives
Current research on L-Proline tert-Butyl Ester Hydrochloride continues to expand our understanding of its applications and properties. The compound's significance in biochemistry and pharmaceutical science suggests promising directions for future investigations.
Current Research Trends
Recent studies have focused on optimizing the use of L-Proline tert-Butyl Ester Hydrochloride in peptide synthesis protocols, particularly in developing efficient methods for incorporating proline residues into complex peptide structures. This research aims to enhance the synthetic accessibility of proline-containing peptides with therapeutic potential.
Investigations into the compound's enzyme inhibitory activities are providing insights into potential therapeutic applications, particularly in conditions involving dysregulated protease activity. These studies may lead to the development of novel therapeutic strategies for various pathological conditions.
Future Research Directions
Promising areas for future research include:
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Further exploration of the compound's potential in cosmetic formulations, with detailed studies on its effects on skin physiology
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Development of improved synthetic routes for preparing L-Proline tert-Butyl Ester Hydrochloride with enhanced purity and yield
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Investigation of the compound's applications in creating peptidomimetic drugs with improved pharmacokinetic properties
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Examination of potential synergistic effects when combined with other bioactive compounds in pharmaceutical formulations
These research directions highlight the continuing relevance of L-Proline tert-Butyl Ester Hydrochloride in advancing scientific knowledge and developing practical applications.
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